2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester 2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1346676-30-9
VCID: VC11700853
InChI: InChI=1S/C27H35BN2O5/c1-17(31)33-16-19-20(28-34-26(4,5)27(6,7)35-28)9-8-10-21(19)30-12-11-29-22(24(30)32)13-18-14-25(2,3)15-23(18)29/h8-10,13H,11-12,14-16H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C
Molecular Formula: C27H35BN2O5
Molecular Weight: 478.4 g/mol

2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester

CAS No.: 1346676-30-9

Cat. No.: VC11700853

Molecular Formula: C27H35BN2O5

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester - 1346676-30-9

Specification

CAS No. 1346676-30-9
Molecular Formula C27H35BN2O5
Molecular Weight 478.4 g/mol
IUPAC Name [2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Standard InChI InChI=1S/C27H35BN2O5/c1-17(31)33-16-19-20(28-34-26(4,5)27(6,7)35-28)9-8-10-21(19)30-12-11-29-22(24(30)32)13-18-14-25(2,3)15-23(18)29/h8-10,13H,11-12,14-16H2,1-7H3
Standard InChI Key AWXNPZGFWJJEAZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C27H35BN2O5, with a molecular weight of 478.4 g/mol . Its IUPAC name reflects the intricate fusion of heterocyclic and boronic ester components. The cyclopenta pyrrolo[1,2-a]pyrazine system is a bicyclic framework featuring a seven-membered ring fused to a pyrazine moiety, while the boronic acid pinacol ester group enhances its stability and reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1346676-30-9
Molecular FormulaC27H35BN2O5
Molecular Weight478.4 g/mol
IUPAC Name[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C
InChI KeyAWXNPZGFWJJEAZ-UHFFFAOYSA-N

Synthesis Pathways

The synthesis of this compound involves multi-step organic transformations, leveraging palladium-catalyzed borylation and cyclization strategies.

Step 1: Formation of the Cyclopenta pyrrolo[1,2-a]pyrazine Core

The core structure is synthesized via a tandem cyclization reaction. A pyrrolidine precursor undergoes intramolecular cyclization under acidic conditions, followed by oxidation to introduce the ketone functionality at the 1-position. The 7,7-dimethyl substituents are introduced early in the synthesis through alkylation or via the use of pre-functionalized starting materials.

Step 3: Acetoxymethyl Group Incorporation

The acetoxymethyl group is introduced through nucleophilic substitution or esterification. A hydroxymethyl intermediate reacts with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Applications in Pharmaceutical Research

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures prevalent in drug candidates . This compound’s structural complexity suggests potential utility in:

  • Proteasome Inhibitors: Boronic acids are known to inhibit proteasomes by forming covalent bonds with catalytic threonine residues. The acetoxymethyl group may enhance cell permeability, mimicking prodrug strategies seen in bortezomib.

  • Kinase Inhibitors: The bicyclic pyrrolopyrazine system could interact with ATP-binding pockets in kinases, analogous to FDA-approved drugs like crizotinib.

  • Anticancer Agents: The compound’s ability to undergo cross-coupling reactions facilitates the rapid synthesis of derivatives for structure-activity relationship (SAR) studies .

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